Isostearoyl methacryl glycolyl titanate
Description
Such titanates are widely utilized as coupling agents in polymer composites, adhesives, and coatings due to their ability to enhance interfacial adhesion between organic and inorganic phases . The isostearoyl group contributes hydrophobicity and thermal stability, while the methacryl and glycolyl segments enable covalent bonding with polymers and polar substrates, respectively.
Properties
CAS No. |
68443-77-6 |
|---|---|
Molecular Formula |
C24H46O7Ti |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-hydroxyacetic acid;16-methylheptadecanoic acid;2-methylprop-2-enoic acid;titanium |
InChI |
InChI=1S/C18H36O2.C4H6O2.C2H4O3.Ti/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3(2)4(5)6;3-1-2(4)5;/h17H,3-16H2,1-2H3,(H,19,20);1H2,2H3,(H,5,6);3H,1H2,(H,4,5); |
InChI Key |
CGTYLQNXHRCZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(=C)C(=O)O.C(C(=O)O)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Titanium Tetrachloride and Alcohols/Glycols
One advanced method involves reacting titanium tetrachloride (TiCl4) with specific glycols and alcohols under controlled conditions to form titanium glycolate intermediates, which are then esterified with methacrylic and isostearic acid derivatives.
Step 1: Formation of Titanium Glycolate
Titanium tetrachloride is reacted with 1,3-glycols (e.g., ethylene glycol or propylene glycol) in an inert organic solvent such as hexane or toluene. The glycols must have specific structural features: at least one primary hydroxyl group, no tertiary hydroxyl groups, and 8–12 carbon atoms in total. The reaction produces titanium glycolate complexes with elimination of HCl gas.Step 2: Neutralization and Purification
The HCl generated is neutralized with ammonia, forming ammonium chloride which can be removed by filtration or phase separation. This step is critical to avoid contamination and insoluble by-products.Step 3: Esterification with Methacrylic and Isostearic Derivatives
The titanium glycolate is then reacted with methacrylic acid or methyl methacrylate and isostearic acid or its derivatives under reflux (85–95 °C) in the presence of catalysts such as isopropyl titanate derivatives. The reaction proceeds with continuous removal of methanol or water by azeotropic distillation to drive the reaction to completion.Key Observations :
Using polyol titanate catalysts such as TIPOL variants (polyvalent alcohol titanates) improves yield and prevents formation of insoluble metatitanic acid methyl esters, which are common side products when using tetraethyl titanate or titanium isopropylate catalysts.
Indirect Synthesis via Titanium Alkoxides
Another common approach is to first prepare simple titanium alkoxides such as tetra(isopropyl) titanate or tetra(ethyl) titanate by reacting titanium tetrachloride with alcohols, followed by ligand exchange with isostearoyl and methacryloyl groups.
Step 1: Preparation of Titanium Alkoxide
Titanium tetrachloride is reacted with an excess of alcohol (e.g., isopropanol or butanol) under controlled temperature and stirring. Hydrogen chloride is evolved and removed by air blowing or neutralization.Step 2: Ligand Exchange with Glycols and Acid Derivatives
The titanium alkoxide is then reacted with glycols and methacrylic/isostearic acid derivatives to form the target titanate. This method requires careful control of stoichiometry and reaction conditions to avoid polymerization or precipitation of titanium oxides.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Direct Synthesis (TiCl4 + Glycols + Acids) | Indirect Synthesis (Ti Alkoxides + Ligand Exchange) |
|---|---|---|
| Starting Materials | Titanium tetrachloride, glycols, methacrylic/isostearic acids | Titanium tetrachloride, alcohols (to make alkoxides), acids |
| Reaction By-products | HCl (neutralized with ammonia) | HCl (removed by air blowing or neutralization) |
| Catalyst | Polyol titanates (TIPOL variants) preferred | Not always required; ligand exchange catalysts possible |
| Reaction Temperature | 85–95 °C | 20–25 °C for alkoxide formation; higher for ligand exchange |
| Reaction Time | 4–5 hours | Several hours to days depending on step |
| Yield and Selectivity | Up to 96.6% yield, 98.7% selectivity | Variable; often lower due to side reactions |
| Side Products | Insoluble metatitanic acid methyl esters avoided with proper catalyst | Possible condensed titanates and polymeric residues |
| Purification | Filtration of ammonium salts, distillation | Distillation, filtration |
| Commercial Scalability | High, with optimized catalysts | Moderate, more complex handling |
Detailed Reaction Scheme (Example)
Synthesis of Isopropyl Dimethacryloyl Isostearoyl Titanate (MA-Ti)
-
- Methyl methacrylate (MMA)
- Isopropyl pyruvate (as glycol source)
- Isostearic acid derivative
- Titanium tetrachloride or titanium isopropoxide as titanium source
-
- Mix MMA and isopropyl pyruvate under inert atmosphere.
- Add titanium source slowly at 85–95 °C with stirring.
- Remove methanol formed by azeotropic distillation.
- Neutralize HCl by ammonia if TiCl4 is used.
- Continue reaction until conversion reaches >97%.
- Purify by distillation and filtration to remove solids.
Outcome :
Research Findings and Notes
The use of polyol titanate catalysts (TIPOL2, TIPOL3) significantly improves reaction efficiency, selectivity, and prevents formation of insoluble by-products compared to traditional catalysts like tetraethyl titanate or titanium isopropylate.
Air blowing during synthesis helps remove HCl and other volatile by-products, improving product purity and reducing corrosive effects.
The reaction solvent choice (e.g., hexane, toluene, heptane) affects reaction kinetics and product stability. Non-polar solvents with appropriate boiling points are preferred for azeotropic removal of water or alcohol by-products.
Direct synthesis from titanium tetrachloride and glycols is commercially favorable as it avoids the need for prior titanium alkoxide preparation, simplifying the process and reducing costs.
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Titanium Source | TiCl4 or Titanium isopropoxide | TiCl4 preferred for direct synthesis |
| Organic Ligands | Isostearic acid, Methacrylic acid/esters, Glycols | Glycols: ethylene glycol, propylene glycol |
| Catalyst | Polyol titanates (TIPOL variants) | Enhances yield and selectivity |
| Solvent | Hexane, Toluene, Heptane | For azeotropic removal of by-products |
| Temperature | 85–95 °C | Optimal for esterification steps |
| Reaction Time | 4–5 hours | To reach >97% conversion |
| Yield | Up to 96.6% | High with optimized conditions |
| Selectivity | Around 98.7% | Indicates purity of desired titanate |
Comparison with Similar Compounds
Titanate Esters vs. Silane Coupling Agents
Titanate esters, including isostearoyl methacryl glycolyl titanate, are often compared to silane coupling agents like tetraethyl silicate (CAS 78-10-4). While both classes improve material compatibility, titanates exhibit superior hydrolytic stability in non-aqueous systems and broader compatibility with fillers like carbonates and sulfates. Silanes, however, are more effective in silica-rich systems due to Si–O–Si bonding .
| Property | This compound | Tetraethyl Silicate |
|---|---|---|
| Hydrolytic Stability | High (stable in non-polar media) | Moderate (requires pH control) |
| Primary Applications | Polymer composites, coatings | Glass reinforcement, silicones |
| Reactivity with Substrates | Binds to polar (e.g., TiO₂, CaCO₃) and non-polar (e.g., polyolefins) | Prefers silica, aluminosilicates |
Methacrylate-Containing Esters
Methoxytriethyleneglycol methacrylate (CAS 24493-59-2) shares the methacryl group with the target titanate, enabling free-radical polymerization. However, the absence of a titanate core limits its use as a coupling agent. Instead, it serves as a reactive monomer in hydrogels and adhesives. The glycolyl group in the titanate further enhances polarity compared to purely alkyl methacrylates .
| Property | This compound | Methoxytriethyleneglycol Methacrylate |
|---|---|---|
| Polymerization Activity | Low (non-polymerizing coupling agent) | High (reacts via vinyl groups) |
| Solubility | Lipophilic (isostearoyl-dominated) | Hydrophilic (triethylene glycol chain) |
| Functional Role | Interfacial adhesion promoter | Monomer for crosslinked networks |
Glycolyl-Substituted Compounds
The glycolyl group in the titanate is analogous to substitutions in natural products like gemmacolide AV (C33H43O15Cl), where glycolyl enhances hydrogen-bonding capacity. In synthetic systems, glycolyl groups improve wettability and adhesion to hydroxyl-rich surfaces (e.g., cellulose, metals), a trait exploited in the titanate’s design .
| Property | This compound | Gemmacolide AV |
|---|---|---|
| Glycolyl Function | Enhances substrate bonding | Modifies bioactivity |
| Primary Use | Industrial materials | Marine natural product (bioactive) |
| Stability | Thermally stable (≤200°C) | Labile in organic solvents |
Isostearoyl Derivatives
Isostearoyl-based compounds like isostearoyl hydrolyzed collagen (CAS 111174-63-1) and isostearoyl isostearyl stearate emphasize emulsification and surfactant roles. The titanate diverges by incorporating a titanium center, enabling dual functionality as both surfactant and crosslinker .
| Property | This compound | Isostearoyl Hydrolyzed Collagen |
|---|---|---|
| Key Functional Groups | Titanate, methacryl, glycolyl | Protein hydrolysate, isostearoyl |
| Applications | Polymer composites, coatings | Cosmetics (antistatic agent) |
| Reactivity | Chemisorption to inorganic surfaces | Physiochemical interactions |
Research Findings and Industrial Relevance
- Thermal Stability: The branched isostearoyl chain in the titanate confers resistance to thermal degradation (up to 200°C), outperforming linear esters like hexyl decanoate ().
- Solubility : Lipophilic character from isostearoyl enables compatibility with polyolefins, contrasting with hydrophilic glycolyl-containing compounds (e.g., gemmacolide AV) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for isostearoyl methacryl glycolyl titanate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves transesterification or condensation reactions between methacrylic acid derivatives and titanate precursors. Controlled stoichiometry (e.g., 1:3 molar ratios of methacryl to titanate groups) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis . Characterization via FTIR (to confirm methacryl C=O stretching at ~1630 cm⁻¹) and NMR (to track esterification efficiency) is critical. Adjusting catalysts (e.g., organotin compounds) and temperature (60–90°C) can optimize yields above 75% .
Q. How do the physicochemical properties of this compound affect its compatibility with polymer matrices?
- Methodological Answer : The compound’s amphiphilic structure (hydrophobic isostearoyl chains and polar titanate groups) enables interfacial adhesion in composites. Solubility tests in non-polar solvents (e.g., toluene) and polar aprotic solvents (e.g., DMF) guide matrix selection. Differential scanning calorimetry (DSC) reveals glass transition temperature (Tg) shifts when incorporated into polymers like PMMA, indicating plasticization or crosslinking effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in crosslinking efficiency data for methacryl-titanate systems?
- Methodological Answer : Discrepancies often arise from competing reactions (e.g., methacryl group homopolymerization vs. titanate-mediated crosslinking). Kinetic studies using real-time FTIR or Raman spectroscopy track reaction progress. Design experiments with variable initiator concentrations (e.g., AIBN at 0.1–1 wt%) and rheological monitoring (e.g., storage modulus G’ plateauing at ~10⁴ Pa) to isolate dominant mechanisms .
Q. How can the reactivity of methacryl glycolyl titanate be modulated for controlled drug delivery hydrogel systems?
- Methodological Answer : Adjust crosslinker density by varying methacryl substitution levels (e.g., 5–20 mol%) in hyaluronic acid (HA) derivatives. Compare swelling ratios in PBS (pH 7.4) and degradation rates via mass loss measurements. Use oscillatory rheometry to correlate gelation time (e.g., 5–30 min) with crosslinking efficiency. Note that excessive titanate content (>15 mol%) may reduce biocompatibility due to residual metal ions .
Data Analysis & Reproducibility
Q. What analytical techniques validate the structural integrity of this compound in hybrid materials?
- Methodological Answer : Combine XPS (to confirm Ti-O-C bonding at ~458 eV binding energy) with ToF-SIMS for surface mapping of methacryl distribution. For bulk analysis, employ solid-state NMR (¹³C CP/MAS) to detect methacryl carbonyls and titanate coordination. Cross-validate with TEM-EDX to ensure homogeneous elemental dispersion .
Q. How should researchers address batch-to-batch variability in titanate coupling agent performance?
- Methodological Answer : Implement quality control protocols:
- Monitor raw material purity via HPLC (e.g., ≥98% isostearic acid).
- Standardize reaction quenching methods (e.g., rapid cooling to 4°C) to prevent over-crosslinking.
- Use statistical tools (e.g., ANOVA) to compare adhesion strength (ASTM D4541) across batches, adjusting synthesis parameters if variability exceeds ±10% .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in academic labs?
- Methodological Answer : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks. Wear nitrile gloves (tested for permeation resistance to methacrylates) and safety goggles. Store the compound under argon at ≤-20°C to prevent moisture-induced hydrolysis. Emergency protocols must include eyewash stations and neutralization agents (e.g., calcium gluconate for skin contact) .
Q. How can researchers ensure ethical reporting of titanate-mediated polymer studies?
- Methodological Answer : Disclose all synthesis conditions (e.g., solvent purity, catalyst traces) in supplementary materials to enable replication. Use open-source data repositories (e.g., Zenodo) for raw rheological and spectroscopic datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior studies on titanate toxicity in vertebrate models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
